

Peimisine Pharmacokinetic & Excretion Data

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Compound Focus: Peimisine

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The data below is primarily derived from studies on Sprague-Dawley (SD) rats using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [1].

Parameter	Findings & Values	Notes
Analytical Method	Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]	Carbamazepine used as internal standard (IS).
Pharmacokinetics	Slow distribution and elimination from plasma [1].	
<i>Linearity</i>	Linear dynamics in dose range of 0.26 - 6.5 mg/kg [1].	Observed in rats.
<i>Gender Differences</i>	Significant gender differences in AUC(0-t), AUC(0-∞) (P < 0.05) [1].	Drug blood levels in male rats were significantly higher than in females.
Tissue Distribution	High levels in spleen, kidney, lung, liver, and heart [1].	In both male and female rats.
<i>Low Penetration Tissues</i>	Low levels in uterus, ovary, testis, and brain [1].	
Excretion (at 1.3 mg/kg dose)		

Parameter	Findings & Values	Notes
Bile	< 0.7% of administered dose recovered [1].	In both male and female rats.
Urine	43.07% recovered (Male), 13.46% recovered (Female) [1].	Major elimination route for male rats. No significant gender differences (P > 0.05).
Feces	7.49% recovered (Male), 15.05% recovered (Female) [1].	Significant gender differences (P < 0.05).

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the key methodological details from the studies.

LC-MS/MS Bioanalysis of Peimisine in Rat Plasma [1]

This protocol is designed for the quantification of **Peimisine** in biological matrices like plasma.

- **Chromatography:**
 - **Column:** ACQUITY UPLC BEH C18 column (100 × 2.1 mm, 1.7 μm) [2].
 - **Mobile Phase:** A gradient elution program with **(A) 0.1% (v/v) formic acid solution** and **(B) acetonitrile** is commonly used [2].
 - **Flow Rate:** 0.3 - 0.4 mL/min [3] [2].
- **Mass Spectrometry (MS) Detection:**
 - **Ionization Mode:** Positive ion electrospray ionization (ESI+) [3].
 - **Detection Mode:** Multiple Reaction Monitoring (MRM).
 - **Ion Transitions:** The precursor ion to product ion transition for **Peimisine** is optimized by monitoring the loss of H₂O and other fragments. Specific qualifier ions (e.g., after losing both H₂O and -CH₄) can be used for confirmation [3].
- **Sample Preparation:**
 - **Protein Precipitation:** Biological samples (e.g., 20 μL of plasma) are mixed with an internal standard (e.g., Carbamazepine) and then treated with a solvent like **acetonitrile** to precipitate proteins [1] [2].

- **Vortexing and Centrifugation:** The mixture is vortexed for several minutes and then centrifuged at high speed (e.g., $16,106 \times g$ for 20 minutes) [2].
- **Analysis:** The supernatant is collected and injected into the UPLC-MS/MS system for analysis [2].

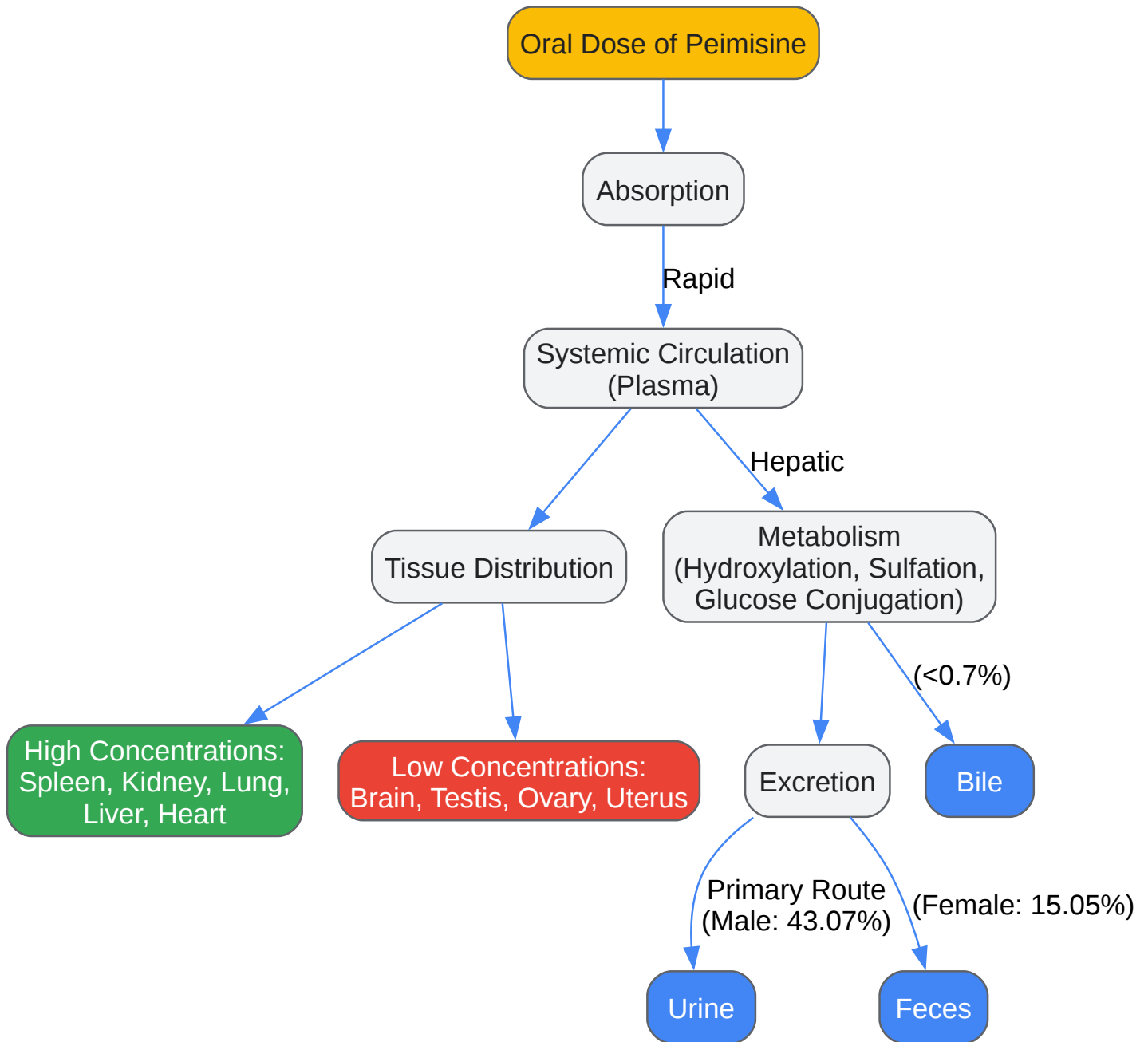
In Vivo Pharmacokinetic and Excretion Study in Rats [1]

This describes the in-life phase of the experiment.

- **Animal Model: Sprague-Dawley (SD) rats** (both male and female).
- **Dosing:** Single oral administration of **Peimisine** at specified doses (e.g., 0.26, 1.3, and 6.5 mg/kg).
- **Sample Collection:**
 - **Pharmacokinetics:** Blood samples are collected serially over time via the orbital venous plexus or other routes. Plasma is separated by centrifugation for analysis.
 - **Excretion:** Rats are housed in metabolic cages for the separate collection of total urine and feces over a defined period (e.g., 24 hours).
- **Data Analysis:** Non-compartmental analysis is typically used to calculate pharmacokinetic parameters like AUC, C_{max}, T_{max}, and t_{1/2}.

Metabolic Pathways and Excretion Workflow

The following diagram illustrates the overall process of absorption, metabolism, and excretion of **Peimisine** as identified in the research, integrating findings from multiple studies [1] [2].



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> Integrated workflow of **Peimisine**'s in vivo journey from absorption to excretion, based on rat studies.

Key Research Insights and Future Directions

- **Novel Therapeutic Potential:** Recent computational studies have identified **Peimisine** as a potential **Trace Amine-Associated Receptor 1 (TAAR1) agonist**, suggesting a new avenue for developing next-generation antidepressants. In silico models show it has strong binding affinity and favorable drug-like properties for this target [4] [5].
- **Antioxidant Role:** As a differential active compound in Fritillaria species, **Peimisine** is implicated in antioxidant mechanisms, potentially acting through key therapeutic targets like **AKT1 and ESR1** and mediating the **PI3K/AKT signaling pathway** [6].

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